The Discovery and Synthesis of LY6: A Novel Allosteric SHP2 Inhibitor
The Discovery and Synthesis of LY6: A Novel Allosteric SHP2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-MAPK cascade.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[4][5] This technical guide details the discovery, synthesis, and preclinical characterization of LY6, a novel small molecule inhibitor of SHP2. LY6 was identified through a computer-aided drug design and cell-based screening approach and functions by stabilizing the autoinhibited conformation of SHP2.[4] This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the underlying signaling pathways related to LY6.
Introduction to SHP2 and its Role in Disease
SHP2 is a ubiquitously expressed protein tyrosine phosphatase that is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream effectors.[1][2] It is involved in regulating cell growth, differentiation, and survival.[6] Activating mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in several hematological and solid tumors.[4] In cancer, SHP2 is often hyperactivated and contributes to tumor progression by promoting sustained signaling through the RAS-ERK and PI3K-AKT pathways.[2][5] The critical role of SHP2 in oncogenesis has spurred the development of inhibitors that can modulate its activity.[7]
The Discovery of LY6 as a SHP2 Inhibitor
LY6, with the chemical name (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, was discovered through a combination of computer-aided drug design and subsequent cell-based screening assays.[4] The discovery strategy focused on identifying compounds that could stabilize the autoinhibited conformation of SHP2, a novel allosteric inhibition mechanism.
Experimental Workflow for the Discovery of LY6
The workflow for the discovery of LY6 involved several key stages, from initial in silico screening to in vivo validation.
Caption: A flowchart illustrating the key stages in the discovery and validation of the SHP2 inhibitor LY6.
Synthesis of LY6
The synthesis of LY6 involves a multi-step process, beginning with the preparation of key intermediates. The following is a proposed synthetic route based on established chemical reactions for the formation of the core scaffolds of LY6.
Synthesis of Key Intermediates
Intermediate 1: (E)-3-(2,4-dichlorophenyl)acrylic acid
This intermediate can be synthesized via a Knoevenagel-Doebner condensation between 2,4-dichlorobenzaldehyde and malonic acid.
Intermediate 2: 5-(chloromethyl)-2-ethoxy-4-hydroxybenzaldehyde
This intermediate can be prepared from 2,4-dihydroxybenzaldehyde through a series of reactions including ethoxylation and chloromethylation.
Intermediate 3: 1-(1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one
This heterocyclic core can be synthesized from appropriate precursors, such as a substituted tetrahydropyridine and a benzimidazolone derivative.
Final Assembly of LY6
The final steps in the synthesis of LY6 would likely involve the acylation of the substituted benzaldehyde with the acryloyl chloride derivative of Intermediate 1, followed by alkylation of Intermediate 3 with the resulting benzyl chloride derivative.
Mechanism of Action and Signaling Pathway
LY6 functions as an allosteric inhibitor by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[4] This binding stabilizes the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.
SHP2 Signaling Pathway and the Impact of LY6
SHP2 is a critical node in signaling pathways initiated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment leads to a conformational change in SHP2, relieving its autoinhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[1][2][5] LY6, by locking SHP2 in its inactive state, effectively blocks these downstream signaling events.
Caption: A simplified diagram of the SHP2 signaling pathway and the inhibitory action of LY6.
Preclinical Data
The preclinical evaluation of LY6 has demonstrated its potential as a selective and effective SHP2 inhibitor.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of LY6 against SHP2 and its selectivity over the related phosphatase SHP1.
| Target | IC50 (µM) | Reference |
| SHP2 | 9.8 | [4] |
| SHP1 | 72.7 | [4] |
Cellular Activity
LY6 has been shown to inhibit SHP2-mediated cell signaling and proliferation in various cancer cell lines.
| Cell Line | Assay | Endpoint | Result | Reference |
| Leukemia Cells (with PTPN11 activating mutations) | Proliferation | Inhibition of cell growth | Sensitive to LY6 | [4] |
| Various Cancer Cell Lines | Western Blot | p-ERK, p-AKT levels | Reduction in phosphorylation | [4] |
In Vivo Efficacy
The in vivo efficacy of LY6 was evaluated in a leukemia xenograft mouse model.
| Model | Treatment | Outcome | Reference |
| Leukemia Xenograft | LY6 | Inhibition of tumor growth | [4] |
Experimental Protocols
This section provides an overview of the key experimental protocols used in the characterization of LY6.
SHP2 Phosphatase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of SHP2.
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Principle: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used. Dephosphorylation by SHP2 yields a fluorescent product that can be quantified.
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Procedure:
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Recombinant full-length wild-type SHP2 is incubated with varying concentrations of LY6.
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The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
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The fluorescence intensity is measured over time using a microplate reader.
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IC50 values are calculated from the dose-response curves.
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Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of LY6 on the viability and proliferation of cancer cells.
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
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Procedure:
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are treated with various concentrations of LY6 for a specified period (e.g., 72 hours).
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MTT reagent is added to each well, and the plates are incubated to allow for formazan formation.
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A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the levels of phosphorylated signaling proteins, such as p-ERK and p-AKT, in cells treated with LY6.
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Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated forms of the target proteins, followed by a secondary antibody conjugated to an enzyme that allows for detection.
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Procedure:
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Cells are treated with LY6 for a defined period.
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Cells are lysed, and protein concentration is determined.
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Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
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The separated proteins are transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies against p-ERK, p-AKT, total ERK, and total AKT.
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The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using a chemiluminescent substrate and an imaging system.
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Leukemia Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of LY6.
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Principle: Human leukemia cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with LY6, and tumor growth is monitored over time.
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Procedure:
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Immunodeficient mice (e.g., NOD/SCID) are inoculated with human leukemia cells (e.g., MOLM-13).
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When tumors reach a palpable size, the mice are randomized into treatment and control groups.
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LY6 is administered to the treatment group according to a specific dosing schedule and route (e.g., oral gavage).
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Tumor volume and body weight are measured regularly.
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At the end of the study, tumors may be excised for further analysis.
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Conclusion
LY6 represents a promising novel allosteric inhibitor of SHP2 with demonstrated in vitro and in vivo activity against cancer cells harboring activating mutations in the SHP2 signaling pathway. Its unique mechanism of action, which involves the stabilization of the autoinhibited conformation of SHP2, offers a potential therapeutic strategy for a range of malignancies. Further preclinical and clinical development of LY6 and its analogs is warranted to fully elucidate their therapeutic potential.
References
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- 2. LY6 supplier | CAS 2296718-09-5 |SHP2 inhibitor| AOBIOUS [aobious.com]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. (E)-3-(3-Fluorophenyl)acrylic acid Overview [georganics.sk]
